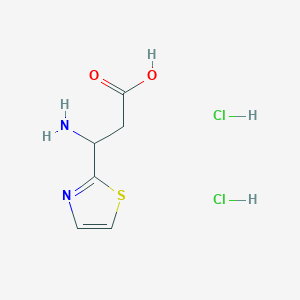

1-(2-(Methylamino)thiazol-5-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

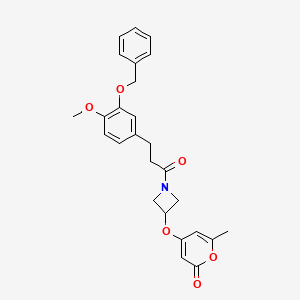

“1-(2-(Methylamino)thiazol-5-yl)ethanone” is a chemical compound with the CAS Number: 339022-27-4 . It has a molecular weight of 157.22 . The compound is also known by the synonym "1-[2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Thiazolyl(Hydrazonoethyl)Thiazoles for Anti-Breast Cancer Agents

- A study utilized 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone to synthesize novel thiazole derivatives, demonstrating promising antitumor activities against MCF-7 tumor cells, which indicates potential applications in anti-breast cancer therapy (Mahmoud et al., 2021).

Biological Evaluation of Tetrazol Derivatives as Cholinesterase Inhibitors

- Research involving different tetrazolyl ethanone derivatives, including structures related to 1-(2-(Methylamino)thiazol-5-yl)ethanone, found that some of these compounds showed significant inhibitory effects on acetylcholinesterase, suggesting their potential in treating diseases related to cholinesterase dysfunction (Mohsen et al., 2014).

Immunosuppressive and Immunostimulatory Activities of Thiazolo Benzimidazole Derivatives

- A study on the biological activities of 6-bromo-3-methylthiazolo benzimidazole derivatives, structurally similar to this compound, revealed potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. These findings suggest potential applications in immune-related conditions (Abdel‐Aziz et al., 2011).

Antimicrobial and Antimalarial Properties of Imidazo Thiazole Derivatives

- Research on imidazo[2,1-b]thiazole derivatives, synthesized from compounds including 1-(2-amino-4-methylthiazol-5-yl)ethanone, demonstrated significant antimicrobial and antimalarial activities. These findings open avenues for developing new antimicrobial and antimalarial agents (Vekariya et al., 2017).

Chemical Synthesis and Characterization

Synthesis of Dihydroisoxazoles from Thiazolyl Ethanones

- A study demonstrated the condensation of thiazolyl ethanones to synthesize 5-(thiazol-5-yl)-4,5-dihydroisoxazoles, showcasing a method for creating diverse heterocyclic compounds with potential pharmaceutical applications (Milinkevich et al., 2008).

Synthesis of Novel Diheteroaryl Thienothiophene Derivatives

- Research on the treatment of 1-(5-acetyl-3,4-dimethythieno[2,3-b]thiophene-2yl)ethanone led to the creation of new diheteroaryl thienothiophene derivatives, contributing to the development of novel compounds in organic chemistry (Mabkhot et al., 2011).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to interact with various biological targets .

Mode of Action

For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

The compound’s molecular weight is 15722 , which could potentially influence its pharmacokinetic properties.

Result of Action

Based on the mode of action of some thiazole derivatives, it can be inferred that this compound might induce changes at the molecular level, such as dna double-strand breaks, leading to cell death .

Action Environment

It is known that the compound should be stored at a temperature of 28°c , indicating that temperature could be a significant environmental factor affecting its stability.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been reported to have diverse effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can undergo various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization, etc . These reactions may influence its interactions with biomolecules and its effects at the molecular level.

properties

IUPAC Name |

1-[2-(methylamino)-1,3-thiazol-5-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4(9)5-3-8-6(7-2)10-5/h3H,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERJPWBBSJQZKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Chlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2380738.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2380739.png)

![(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester](/img/structure/B2380740.png)

![11-[(4-Fluorophenyl)methyl]benzo[b][1]benzazepine](/img/structure/B2380741.png)

![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2380747.png)

![4-({4-[(2-Methylpropyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B2380748.png)